N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals.
Mecanismo De Acción
DFP-10825 acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response of the body. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been found to have antitumor effects by inhibiting the growth of cancer cells. Additionally, DFP-10825 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
DFP-10825 has shown promising results in preclinical studies, and there is a need for further research to explore its potential applications in the field of pharmaceuticals. Some of the future directions for research include:
1. Investigating the potential of DFP-10825 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring the potential of DFP-10825 as a chemotherapeutic agent for the treatment of cancer.
3. Developing new formulations of DFP-10825 to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of DFP-10825 in humans.
Conclusion
DFP-10825 is a promising compound that has shown potential applications in the field of pharmaceuticals. Its potent anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of neurodegenerative diseases and cancer, make it an exciting area of research. Further research is needed to explore its full potential and to develop new formulations that can overcome its limitations.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-2-17-7-8(6-15-17)12(18)16-9-3-4-10(13)11(14)5-9/h3-7H,2H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSGYUINMSEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.